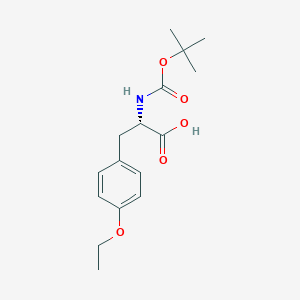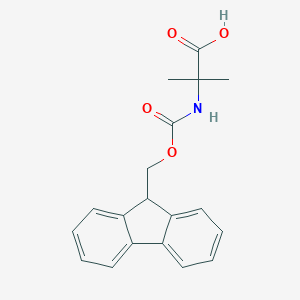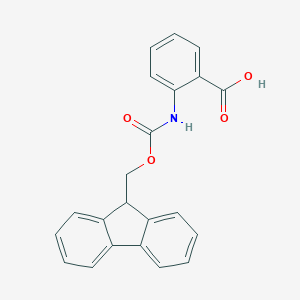
Boc-O-ethyl-L-tyrosine
説明
“Boc-O-ethyl-L-tyrosine” is a chemical compound with the molecular formula C16H23NO5 . It is a white to off-white solid and is often used in research and development .
Synthesis Analysis
The synthesis of Boc-O-ethyl-L-tyrosine involves a multi-step reaction . The process includes the use of thionyl chloride at 4 - 20 °C in darkness, followed by the addition of trimethylamine in N,N-dimethyl-formamide at 0 - 20 °C for 2.5 hours. The final step involves the addition of water and sodium hydroxide in methanol at 0 °C for 1 hour .
Molecular Structure Analysis
The molecular structure of Boc-O-ethyl-L-tyrosine is characterized by its molecular formula C16H23NO5 . The compound is almost isostructural with other esters, crystallizing in the orthorhombic chiral space group P 2 1 2 1 2 1 .
Physical And Chemical Properties Analysis
Boc-O-ethyl-L-tyrosine is a white to off-white solid . It has a molecular weight of 309.358 Da . The compound has a melting point of 87-91 °C .
科学的研究の応用
Peptide Synthesis
Boc-O-ethyl-L-tyrosine: is commonly used in peptide synthesis , particularly in the Boc solid-phase peptide synthesis method . This technique involves the sequential addition of protected amino acid residues to a growing peptide chain. The Boc group (tert-butoxycarbonyl) is a temporary protecting group that safeguards the amino group during the synthesis process, allowing for the specific bonding of amino acids without unwanted side reactions.
Enzymatic Biocatalysis
Recent advances highlight the role of Boc-O-ethyl-L-tyrosine in enzymatic biocatalysis . Enzymes can catalyze the derivatization of L-tyrosine to produce various high-value chemicals . These derivatives have applications in pharmaceuticals, food, and cosmetics industries. The specificity and efficiency of enzyme catalysis make it a promising method for industrial applications.
Pharmaceutical Intermediates
The compound serves as a precursor for the synthesis of pharmaceutical intermediates. Its derivatization can lead to the production of compounds like L-DOPA, which is crucial in the treatment of Parkinson’s disease . The versatility of Boc-O-ethyl-L-tyrosine in creating a range of intermediates underscores its importance in drug development.
Food and Cosmetics Industry
In the food and cosmetics sectors, derivatives of Boc-O-ethyl-L-tyrosine are used as additives and active ingredients. They contribute to the nutritional value in food supplements and enhance the properties of cosmetic products .
Research on Enzyme Substrate Specificity
Boc-O-ethyl-L-tyrosine: can be used to study enzyme substrate specificity. By observing how different enzymes interact with this compound, researchers can gain insights into enzyme mechanisms and design better biocatalysts .
Material Science
In material science, Boc-O-ethyl-L-tyrosine derivatives can be used to create novel polymers with specific properties. These polymers can be tailored for various applications, including biodegradable materials and drug delivery systems .
Analytical Chemistry
This compound is also valuable in analytical chemistry, where it can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify other substances .
Educational Purposes
Lastly, Boc-O-ethyl-L-tyrosine is utilized in educational settings, particularly in organic chemistry and biochemistry laboratories, to teach students about amino acid protection strategies and peptide synthesis techniques .
作用機序
Target of Action
Boc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine . The primary target of tyrosine and its derivatives is the tyrosine kinase family of enzymes, which play a crucial role in cell signaling pathways .
Mode of Action
Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . The Boc group in Boc-O-ethyl-L-tyrosine is a protective group commonly used in peptide synthesis . It prevents unwanted side reactions, allowing for the selective synthesis of desired compounds .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in the production of melanin, the pigment responsible for hair and skin color .
Pharmacokinetics
The boc group is known to improve the stability and solubility of amino acids, which may enhance its bioavailability . The Boc group can be removed under acidic conditions, releasing the active tyrosine molecule .
Result of Action
The action of Boc-O-ethyl-L-tyrosine would primarily depend on the release of tyrosine and its subsequent metabolism. Tyrosine acts as a precursor to several important molecules, influencing neurotransmission, skin pigmentation, and other physiological processes .
Action Environment
The action of Boc-O-ethyl-L-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, factors such as temperature and the presence of other molecules can influence the stability and efficacy of the compound .
特性
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-ethyl-L-tyrosine | |
CAS RN |
76757-91-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-O-ethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)









